8-Oxa-3-azabicyclo[4.2.0]octane
Description
Properties
CAS No. |
1509857-38-8 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
8-oxa-3-azabicyclo[4.2.0]octane |
InChI |
InChI=1S/C6H11NO/c1-2-7-3-6-5(1)4-8-6/h5-7H,1-4H2 |
InChI Key |
SGNDFJVXTXKBGO-UHFFFAOYSA-N |
SMILES |
C1CNCC2C1CO2 |
Canonical SMILES |
C1CNCC2C1CO2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The compound's potential applications in medicinal chemistry are significant due to its ability to interact with biological targets. Research indicates that 8-Oxa-3-azabicyclo[4.2.0]octane can modulate enzyme activity and receptor binding, making it a candidate for drug development.
Case Studies
- Neuropharmacology : Studies have explored its role as a scaffold for designing drugs targeting neurological conditions. For instance, derivatives of 8-Oxa-3-azabicyclo[4.2.0]octane have shown promise in enhancing cognitive function by interacting with neurotransmitter receptors.
- Antimicrobial Activity : Research has reported on the antibacterial properties of modified versions of this compound, suggesting its potential as a lead compound in developing new antibiotics.
Organic Synthesis
In organic synthesis, 8-Oxa-3-azabicyclo[4.2.0]octane serves as a versatile building block due to its ability to undergo various transformations.
Synthetic Routes
- Multi-step Synthesis : The synthesis typically involves several steps starting from simpler precursors, utilizing reactions such as cycloaddition and functional group modifications.
- Reagents Used : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction, allowing for the formation of complex organic molecules.
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones or aldehydes |
| Reduction | Lithium aluminum hydride | Alcohols |
| Nucleophilic Substitution | Amines or thiols under basic conditions | Various substituted products |
Material Science
The unique properties of 8-Oxa-3-azabicyclo[4.2.0]octane make it suitable for applications in material science, particularly in the development of advanced materials with specific functionalities.
Applications
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce bioactivity.
- Nanotechnology : The compound's structure allows it to be used in the synthesis of nanoparticles with tailored surface characteristics for drug delivery systems.
Chemical Biology
The interactions of 8-Oxa-3-azabicyclo[4.2.0]octane with biological systems are crucial for understanding its pharmacological potential.
Research has focused on:
- Binding Affinities : Investigating how the compound binds to various enzymes and receptors.
- Mechanisms of Action : Understanding how structural modifications affect its biological activity.
Comparison with Similar Compounds
Comparison with Similar Bicyclic Compounds
Structural and Functional Analogues
Key analogues include:
- 8-Oxa-3-azabicyclo[3.2.1]octane : A bridged bicyclic system that improves selectivity in mTOR inhibitors .
- 3-Oxa-8-azabicyclo[3.2.1]octane (M3) : A positional isomer with reversed oxygen/nitrogen placement, showing moderate mTOR affinity .
- 5-Thia-1-azabicyclo[4.2.0]octane : Found in cephalosporin antibiotics, highlighting the pharmacological relevance of the [4.2.0] framework .
Table 1: Comparison of Bicyclic Amines in Kinase Inhibition
- Mechanistic Insights :
- The constrained conformation of 8-Oxa-3-azabicyclo[3.2.1]octane reduces off-target binding by sterically blocking interactions with PI3K’s hydrophobic region, while maintaining strong hydrogen bonding with mTOR .
- Substitution of morpholine with bicyclic systems enhances metabolic stability and bioavailability due to reduced rotational freedom .
Preparation Methods
Preparation via Acylation and Photochemical Reduction of Tetrahydro-1,3-oxazines
One prominent method involves starting from readily available tetrahydro-1,3-oxazines. The process includes:
- Acylation of tetrahydro-1,3-oxazines with diketen to introduce key functional groups.
- Diazo exchange to prepare diazo intermediates.
- Irradiation to induce photochemical transformations.
- Reduction to yield 8-oxo-7-(1-hydroxyethyl)-3-oxa-1-azabicyclo[4.2.0]octane derivatives.
This approach leads to bicyclic compounds with trans-substituents about the β-lactam ring, which is critical for biological activity and further synthetic utility.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Acylation | Diketen | Functionalized tetrahydro-1,3-oxazines |
| Diazo Exchange | Diazo transfer reagents | Diazo intermediates |
| Irradiation | UV light | Photochemical ring closure |
| Reduction | Suitable reducing agents | 8-oxo-3-oxa-1-azabicyclo[4.2.0]octane |
Metal-Mediated Reduction and Catalytic Hydrogenation
Another well-documented synthetic route involves the reduction of 3-cyano-8-substituted-8-azabicyclo[3.2.1]octane derivatives to form bicyclic amines structurally related to 8-oxa-3-azabicyclo systems. Key features include:
- Use of metal-mediated reduction (e.g., magnesium in methanol) to convert nitrile precursors to amines.
- Alternatively, alkali metal borohydrides (lithium or sodium borohydride) in alcoholic solvents with or without amines (e.g., pyridine) are employed.
- Catalytic hydrogenation using palladium catalysts under controlled pressure is also effective.
These methods provide good yields (typically around 70%) and allow for control over stereochemistry, producing mixtures of epimers that can be separated or used as intermediates.
| Reduction Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Metal-mediated | Mg in MeOH | ~72 | Formation of magnesium methoxide thickening reaction |
| Borohydride reduction | LiBH4 or NaBH4 in MeOH ± pyridine | Variable | Mild conditions, selective reduction |
| Catalytic hydrogenation | Pd catalyst, H2 atmosphere | High | Efficient, scalable |
[3+2] Cycloaddition Strategies Using Microwave Flow Chemistry
Advanced synthetic methodologies involve [3+2] cycloaddition reactions to construct the bicyclic core directly:
- Microwave-assisted flow chemistry facilitates rapid and efficient cycloaddition.
- This method allows for the enantioselective synthesis of 8-oxa-3-azabicyclo[4.2.0]octane scaffolds.
- The approach is valuable for generating analogues and derivatives relevant to drug design.
This technique offers advantages in reaction speed, stereocontrol, and scalability, making it attractive for industrial applications.
| Feature | Description |
|---|---|
| Reaction Type | [3+2] Cycloaddition |
| Technology | Microwave flow chemistry |
| Advantages | Enantioselectivity, rapid reaction times, scalability |
Summary Table of Preparation Methods
Research Findings and Notes
- The acylation and photochemical reduction method is significant for synthesizing intermediates related to thienamycin, a β-lactam antibiotic, highlighting the pharmaceutical relevance of these compounds.
- Reduction methods using metals or borohydrides are versatile and have been optimized to produce various substituted bicyclic amines, which are valuable intermediates in insecticide and pharmaceutical synthesis.
- Microwave flow chemistry represents a cutting-edge approach, enabling rapid and enantioselective construction of the bicyclic scaffold, which is crucial for biologically active tropane alkaloid analogues.
- The stereochemical outcome and substitution pattern are critical parameters controlled during synthesis to tailor the compounds for specific applications.
Q & A
Basic: What synthetic methodologies are commonly employed for constructing the 8-Oxa-3-azabicyclo[4.2.0]octane core?
The bicyclic framework is typically synthesized via radical cyclization or thermally driven intramolecular reactions . For example:
- Radical cyclization using n-tributyltin hydride (AIBN initiation) achieves high diastereocontrol (>99%) in forming azabicyclo[4.2.0]octane derivatives from allyl-substituted azetidin-2-ones .
- Thermal reactions (e.g., at 180°C in MeCN) enable ring closure for oxa-aza bicyclic systems via carbamate intermediates .
Key considerations : Solvent choice, temperature, and substituent effects on stereochemical outcomes.
Basic: What analytical techniques are critical for characterizing 8-Oxa-3-azabicyclo[4.2.0]octane derivatives?
Structural elucidation relies on:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm bicyclic geometry and substituent positions .
- IR spectroscopy for functional group identification (e.g., lactam carbonyl stretches at ~1680–1720 cm⁻¹) .
- Chromatographic purification (e.g., silica-gel flash column chromatography with gradient elution) to isolate diastereomers .
Advanced: How can diastereoselectivity be optimized in radical cyclization reactions for azabicyclo[4.2.0]octane synthesis?
Diastereoselectivity depends on:
- Substituent steric effects : Bulky groups (e.g., 2-methylallyl) favor specific transition states, achieving 75–78% diastereomeric excess .
- Solvent polarity : Nonpolar solvents (e.g., toluene) enhance radical stability and selectivity .
- Catalyst tuning : Adjusting AIBN concentration and reaction time minimizes side reactions .
Advanced: How should researchers address contradictions in bioactivity data for sigma receptor-targeting derivatives?
Contradictions arise from:
- Receptor subtype selectivity : Derivatives like 11b show high sigma-2 affinity but negligible sigma-1 binding, requiring subtype-specific assays to avoid misinterpretation .
- Structural modifications : Subtle changes (e.g., hydroxyl or methyl substitutions) alter binding kinetics. For example, 4-OH-phenyl derivatives exhibit enhanced selectivity ratios .
Methodological fix : Use orthogonal assays (e.g., radioligand displacement and functional cAMP assays) to validate target engagement .
Advanced: What strategies are effective for designing combinatorial libraries of 8-Oxa-3-azabicyclo[4.2.0]octane analogs?
Combinatorial diversity is achieved via:
- Variable substituent insertion : Systematic variation of R-groups (e.g., aryl, alkyl, heteroatom-containing moieties) at positions 1, 3, and 7 .
- Scaffold hybridization : Fusing the bicyclic core with pharmacophoric fragments (e.g., thiazolidine or pyridine rings) to explore new bioactivity .
- High-throughput screening (HTS) : Prioritize analogs with balanced lipophilicity (LogP 1.5–3.0) and polar surface area (<90 Ų) for drug-likeness .
Basic: What safety protocols are essential when handling 8-Oxa-3-azabicyclo[4.2.0]octane intermediates?
- Hazard mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315) risks .
- First aid : Immediate rinsing with water for eye/skin exposure (15+ minutes) and artificial respiration if inhaled .
Advanced: How can computational methods guide the optimization of 8-Oxa-3-azabicyclo[4.2.0]octane-based therapeutics?
- Docking studies : Map interactions with sigma-2 receptor pockets (e.g., hydrophobic subpockets for alkyl chain accommodation) .
- MD simulations : Assess conformational stability of bicyclic cores in aqueous vs. lipid bilayer environments .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
Advanced: What experimental frameworks resolve mechanistic ambiguities in bicyclic lactam reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
